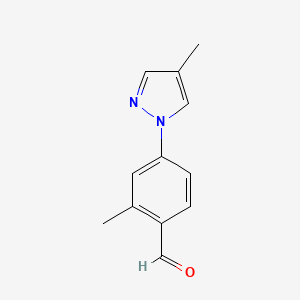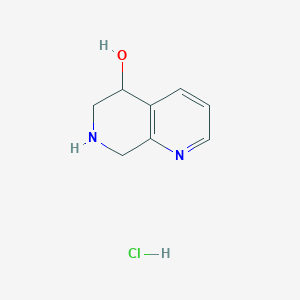
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound that features both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and the formation of various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of amino-alcohols. One common method is the intramolecular cyclization of 5-amino-1-pentanol using a ruthenium catalyst such as RuH2(PPh3)4 . The reaction conditions often include the use of a hydrogen acceptor like a sacrificial ketone to drive the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: Similar in structure but lacks the cyclic pyridinone ring.
3-Amino-1-propanol: Contains a shorter carbon chain and lacks the pyridinone ring.
5-Amino-1,4-dihydroxy anthraquinone: Contains additional hydroxyl groups and a different ring structure.
Uniqueness
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to its combination of amino and hydroxyl groups within a cyclic pyridinone structure
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-amino-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5,9H2 |
Clave InChI |
JVFRNLCCWOUILN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)

![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)





![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)





